6-Bromofuro[3,4-C]pyridin-3(1H)-one
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Overview
Description
6-bromo-1H-furo[3,4-c]pyridin-3-one is a heterocyclic compound that features a fused furan and pyridine ring system with a bromine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H-furo[3,4-c]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, starting from a suitable bromopyridine derivative, the compound can be synthesized through a series of steps involving palladium-catalyzed coupling with a furan derivative, followed by cyclization and bromination .
Industrial Production Methods
While specific industrial production methods for 6-bromo-1H-furo[3,4-c]pyridin-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H-furo[3,4-c]pyridin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring system.
Cyclization: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
6-bromo-1H-furo[3,4-c]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 6-bromo-1H-furo[3,4-c]pyridin-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position and type of heteroatoms.
Pyrrolo[3,4-c]pyridines: These compounds also feature a fused ring system but with a pyrrole ring instead of a furan ring.
Uniqueness
6-bromo-1H-furo[3,4-c]pyridin-3-one is unique due to the presence of both a furan and pyridine ring in its structure, along with a bromine atom at a specific position. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H4BrNO2 |
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Molecular Weight |
214.02 g/mol |
IUPAC Name |
6-bromo-1H-furo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H4BrNO2/c8-6-1-4-3-11-7(10)5(4)2-9-6/h1-2H,3H2 |
InChI Key |
NAEOGYJCZYKXPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC=C2C(=O)O1)Br |
Origin of Product |
United States |
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